molecular formula C7H4BrCl3 B2718556 1-Bromo-3-(trichloromethyl)benzene CAS No. 68322-87-2

1-Bromo-3-(trichloromethyl)benzene

Cat. No. B2718556
CAS RN: 68322-87-2
M. Wt: 274.36
InChI Key: WROWRDDTFZTQEC-UHFFFAOYSA-N
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Description

“1-Bromo-3-(trichloromethyl)benzene” is a chemical compound with the molecular formula C7H4BrCl3 . It has an average mass of 274.370 Da and a monoisotopic mass of 271.856201 Da . The compound is part of the benzene family, which are aromatic hydrocarbons .


Synthesis Analysis

The synthesis of “1-Bromo-3-(trichloromethyl)benzene” could involve various methods. One common method for synthesizing polysubstituted benzenes involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(trichloromethyl)benzene” consists of a six-membered benzene ring with a bromine atom and a trichloromethyl group attached to it . The compound’s structure can be represented by the SMILES notation: ClC(Cl)(Cl)c1cc(Br)ccc1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(trichloromethyl)benzene” include a density of 1.7±0.1 g/cm3, a boiling point of 263.6±35.0 °C at 760 mmHg, and a flash point of 134.9±16.0 °C . It also has a molar refractivity of 53.0±0.3 cm3 .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3-(trichloromethyl)benzene has been used as a starting material in the organometallic synthesis. It is instrumental in the preparation of compounds with ferrocene units through palladium-catalyzed cross-coupling reactions. Such compounds exhibit chemically reversible oxidations, indicating potential applications in electrochemical devices and as redox-active materials (Fink et al., 1997).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 1-Bromo-3,5-bis(trifluoromethyl)benzene has shown to be a versatile starting material. This compound facilitates the synthesis of various organometallic intermediates, contributing to the development of materials with specific catalytic and electronic properties (Porwisiak & Schlosser, 1996). Additionally, novel zinc(II) coordination polymers derived from this compound exhibit selective sorption and fluorescence sensing capabilities, suggesting applications in gas storage and sensing technologies (Hua et al., 2015).

Catalysis and Chemical Transformations

The compound's derivatives have been explored as catalysts in chemical transformations. For example, 1,3,5-Tris(hydrogensulfato) benzene, derived from related compounds, has been employed as an efficient catalyst for the synthesis of bis(pyrazol-5-ols), demonstrating the compound's role in facilitating organic synthesis processes with eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

properties

IUPAC Name

1-bromo-3-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROWRDDTFZTQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(trichloromethyl)benzene

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